2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a methoxybenzyl group attached to the isoquinoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides . This reaction can be catalyzed by various reagents, including trifluoromethanesulfonic anhydride (Tf2O), which promotes the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs environmentally friendly and efficient synthetic routes. For example, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact . These methods aim to achieve high yields and purity while reducing the formation of side products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)isoquinoline: This compound shares a similar structure but lacks the dione functionality.
3,4-dihydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which can influence its reactivity and biological activities. The presence of the methoxybenzyl group and the dione functionality distinguishes it from other isoquinoline derivatives, potentially leading to unique applications in research and industry .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-24-15-10-8-13(9-11-15)12-21-19(22)16-6-2-4-14-5-3-7-17(18(14)16)20(21)23/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOALYXGGXPZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325697 | |
Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186298-99-7 | |
Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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